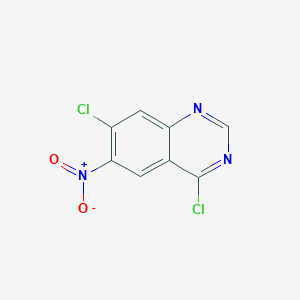

4,7-Dichloro-6-nitroquinazoline

Descripción general

Descripción

4,7-Dichloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are known for their diverse range of biological activities and therapeutic potential. This compound, in particular, has garnered attention due to its role as an intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors used in cancer treatment .

Métodos De Preparación

The synthesis of 4,7-Dichloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The synthetic route includes the following steps :

Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide under reflux conditions at 160°C to yield the intermediate product.

Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, resulting in the formation of 6-nitro-2-amino-4-chlorobenzoic acid.

Chlorination: The final step involves chlorination using thionyl chloride in the presence of dimethylformamide (DMF) at 100°C to produce this compound.

Industrial production methods often employ similar synthetic routes but may include optimizations for higher yields and scalability .

Análisis De Reacciones Químicas

4,7-Dichloro-6-nitroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form quinazoline derivatives with different oxidation states.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4,7-Dichloro-6-nitroquinazoline serves as a crucial intermediate in the synthesis of diverse quinazoline derivatives. These derivatives are often studied for their potential therapeutic properties. The compound can be synthesized through a multi-step process involving condensation, nitration, and chlorination, typically starting from 2-amino-4-chlorobenzoic acid. This synthetic route allows for the production of various 4,7-disubstituted quinazoline derivatives that exhibit high therapeutic potential .

Synthesis Overview

| Step | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Condensation | Reflux with formamide at 160°C | Intermediate product | Variable |

| Nitration | Nitration with nitric and sulfuric acids | 6-Nitro-2-amino-4-chlorobenzoic acid | Variable |

| Chlorination | Thionyl chloride in DMF at 100°C | This compound | High |

The compound has been instrumental in developing biologically active molecules that inhibit specific enzymes or receptors. Notably, it is a precursor to several tyrosine kinase inhibitors (TKIs), which are crucial in targeted cancer therapies. For example, derivatives such as afatinib, which irreversibly bind to epidermal growth factor receptors (EGFR) and HER2 receptors, have been synthesized from this compound .

Medicinal Applications

In medicine, this compound is primarily recognized for its role in synthesizing TKIs used in cancer treatment. These inhibitors are designed to interfere with the signaling pathways that promote cancer cell growth and survival.

Case Studies

- Afatinib : A notable TKI derived from this compound that has shown efficacy against non-small cell lung cancer (NSCLC) by targeting mutated forms of EGFR .

- Comparative Analysis : Other quinazoline derivatives such as gefitinib and erlotinib also serve similar functions but differ in their specificity and binding profiles.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the pharmaceutical and agrochemical industries. Its derivatives are utilized in developing various agrochemicals that enhance crop protection and yield.

Industrial Use Cases

- Development of herbicides and insecticides

- Production of pharmaceuticals aimed at treating various diseases

Mecanismo De Acción

The mechanism of action of 4,7-Dichloro-6-nitroquinazoline is primarily related to its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by irreversibly binding to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), thereby blocking the signaling pathways that promote cancer cell proliferation .

Comparación Con Compuestos Similares

4,7-Dichloro-6-nitroquinazoline can be compared with other quinazoline derivatives such as:

- Gefitinib

- Erlotinib

- Lapatinib

- Vandetanib

- Icotinib

- Afatinib

- Dacomitinib

These compounds are also tyrosine kinase inhibitors used in cancer treatment. this compound is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of these therapeutic agents .

Actividad Biológica

Overview

4,7-Dichloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various quinazoline derivatives, many of which exhibit significant pharmacological properties, including anti-cancer and antiviral activities.

The biological activity of this compound primarily stems from its derivatives, particularly those that act as tyrosine kinase inhibitors (TKIs). A notable derivative is afatinib, which irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), disrupting signaling pathways that promote cancer cell proliferation. This mechanism is critical in targeting various cancers, including non-small cell lung cancer (NSCLC) and breast cancer .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The following steps outline the synthesis:

- Condensation : 2-amino-4-chlorobenzoic acid is condensed with formamide at elevated temperatures.

- Nitration : The intermediate product undergoes nitration using a mixture of nitric and sulfuric acids.

- Chlorination : Finally, chlorination occurs with thionyl chloride in the presence of dimethylformamide (DMF) to yield the target compound .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its biological activities based on various research findings:

| Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Inhibition of EGFR | 0.5 | |

| Anti-MERS-CoV activity | 0.157 | |

| Cytotoxicity in cancer cells | Non-cytotoxic | |

| Inhibition of PDGF receptor | Not specified |

Case Studies

- Anti-Cancer Activity :

- Antiviral Properties :

- Pharmacokinetics :

Propiedades

IUPAC Name |

4,7-dichloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFFODQAQLNACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440803 | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-71-7 | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.